molecular formula C14H24N6O2 B13234652 tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

Cat. No.: B13234652
M. Wt: 308.38 g/mol
InChI Key: QAVMCUCBGUOLBB-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carbamate group and a 1,2,4-triazole ring substituted with a 1-aminocyclopropyl moiety. Its structure combines a rigid piperazine scaffold with a triazole heterocycle, which is often exploited in medicinal chemistry for hydrogen-bonding interactions and metabolic stability . The 1-aminocyclopropyl group introduces steric and electronic effects that may influence solubility, bioavailability, and target binding.

Properties

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

tert-butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H24N6O2/c1-13(2,3)22-12(21)20-8-6-19(7-9-20)11-16-10(17-18-11)14(15)4-5-14/h4-9,15H2,1-3H3,(H,16,17,18)

InChI Key

QAVMCUCBGUOLBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)C3(CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable electrophiles.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate with structurally related derivatives, focusing on key features such as substituents, stability, and synthetic utility:

Compound Structural Features Stability/Solubility Biological Relevance References
Target Compound : this compound 1-Aminocyclopropyl substituent on triazole; tert-butyl carbamate Limited data; 90% purity reported Likely explored for kinase or protease inhibition due to triazole-piperazine scaffolds
Compound 1a : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate Fluorophenyl and oxazolidinone-triazole substituents Degrades in simulated gastric fluid Antibacterial candidate (oxazolidinone class)
Compound 26d : 5-Chloro-4-(4-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine Methyl-triazole and nitro-pyridine substituents Synthesized via TFA deprotection; stable under reaction conditions Kinase inhibitor (imidazo[4,5-b]pyridine scaffold)
tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate Trifluoromethoxyphenyl-oxadiazole substituent Crystallographic data (triclinic, P1 space group); high thermal stability Potential CNS or antimicrobial agent (oxadiazole motif)
tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate Chloroacetamido-triazole substituent Predicted pKa ~10.83; moderate solubility in organic solvents Intermediate for cytotoxic agents (chloroacetamide as alkylating group)

Key Observations:

Electron-withdrawing groups (e.g., trifluoromethoxy in oxadiazole derivatives) increase crystallinity and thermal stability but may reduce aqueous solubility .

Synthetic Challenges :

  • The tert-butyl carbamate group is a common protecting group for piperazine, enabling facile deprotection (e.g., TFA in 26d synthesis) .
  • Degradation observed in 1a under gastric conditions highlights the need for structural optimization in acid-labile analogs .

Biological Applications: Triazole-piperazine hybrids are prevalent in kinase inhibitors (e.g., 26d) and antimicrobial agents (e.g., oxazolidinones in 1a) . The target compound’s 1-aminocyclopropyl group is understudied but could modulate target selectivity in enzyme inhibition .

Notes

Synthesis and Stability :

  • The target compound’s synthesis likely follows Boc-protection strategies, similar to 26d .
  • Stability data gaps (e.g., photodegradation, pH sensitivity) warrant further study, particularly given instability issues in analogs like 1a .

Comparative Advantages: The 1-aminocyclopropyl substituent may offer unique conformational constraints compared to bulkier aryl groups, enhancing binding specificity . Commercial availability of analogs (e.g., tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate) suggests modular routes for derivatization .

Research Gaps: No crystallographic or in vitro activity data are available for the target compound, limiting mechanistic insights.

Biological Activity

tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate (CAS No. 2059938-80-4) is a compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H24N6O2C_{14}H_{24}N_{6}O_{2}, with a molecular weight of 308.38 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties. The triazole moiety contributes to its biological activity, particularly in antimicrobial and antifungal domains.

PropertyValue
CAS Number2059938-80-4
Molecular FormulaC14H24N6O2
Molecular Weight308.38 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole intermediates under controlled conditions. The specific synthetic route can vary but generally includes steps such as alkylation and cyclization.

Antimicrobial Properties

Compounds containing the triazole ring are widely recognized for their antimicrobial properties . Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that similar compounds demonstrate efficacy against pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Activity

Emerging data suggest that this compound may also possess anticancer properties . Triazole derivatives have been implicated in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain piperazine-based triazoles can inhibit cancer cell proliferation in various cancer lines .

Neuropharmacological Effects

The piperazine structure is associated with a range of neuropharmacological effects , including anxiolytic and antidepressant activities. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including those related to the compound . The results indicated a notable inhibition of bacterial growth at low concentrations, highlighting the potential for therapeutic applications in treating infections .

Evaluation of Anticancer Properties

In another case study focusing on anticancer activity, researchers investigated the effects of triazole derivatives on human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective targeting mechanism .

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